molecular formula C8H4BrN3O3S B1375202 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole CAS No. 1343454-17-0

2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole

Cat. No.: B1375202
CAS No.: 1343454-17-0
M. Wt: 302.11 g/mol
InChI Key: YRRWEDGNTPKQRI-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole (: 1343454-17-0) is a high-purity heterocyclic building block designed for advanced chemical synthesis and drug discovery research. With the molecular formula C 8 H 4 BrN 3 O 3 S and a molecular weight of 302.10 g/mol, this compound features a bromine atom at the 2-position of the 1,3,4-thiadiazole ring, making it a versatile and reactive intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of pyrimidine nucleobases . This key structural feature allows derivatives to interfere with critical cellular processes like DNA replication, positioning them as promising candidates in the development of novel anticancer agents . Research indicates that 1,3,4-thiadiazole derivatives exhibit potent activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of resulting compounds to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability . This compound is offered with a typical purity of 97% and is supported by comprehensive analytical data, including NMR and LC-MS. Please note: This product is intended for research and development use only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRWEDGNTPKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole Intermediate

A critical intermediate in the synthesis is 2-bromo-5-nitro-1,3,4-thiadiazole, prepared by diazotization and bromination of 5-bromo-1,3,4-thiadiazol-2-amine. The procedure involves:

  • Stirring sodium nitrite in water with copper powder and a small amount of concentrated hydrochloric acid.
  • Adding a solution of 5-bromo-1,3,4-thiadiazol-2-amine dissolved in aqueous HCl dropwise at room temperature.
  • Stirring the mixture for 3 hours to yield a yellow precipitate.
  • Isolation of the product by filtration, washing, and purification via ether dissolution and vacuum concentration.

This method yields 2-bromo-5-nitro-1,3,4-thiadiazole with approximately 48% yield and 88% purity by HPLC.

Parameter Details
Starting material 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol)
Reagents NaNO2 (116 g, 1.68 mol), copper powder (72 g, 1.12 mol), conc. HCl (1.2 mL)
Solvent Water (1200 mL), 4 M HCl (120 mL)
Reaction conditions Room temperature, 3 hours
Yield 48%
Purity (HPLC) 88%

Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole (Precursor Step)

Another essential precursor, 2-amino-5-bromo-1,3,4-thiadiazole, is synthesized by bromination of 2-amino-1,3,4-thiadiazole in acidic medium:

  • Dissolving 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2-6% acid concentration optimal).
  • Adding bromine slowly under controlled temperature (15-30 °C).
  • Using an oxidant such as sodium hypochlorite to assist the bromination.
  • Adjusting pH with NaOH to precipitate the brominated product.
  • Filtering, washing, and drying to isolate the compound.

This method reduces bromine consumption and wastewater production while maintaining high purity and yield.

Step Conditions/Details
Acid solution 2-6% aqueous acid (preferably 3-5%)
Bromine addition Slow, submerged dripping mode
Reaction temperature 15-30 °C
Oxidants used Sodium hypochlorite (10% effective chlorine content)
pH adjustment To ~6.5 with 5% NaOH aqueous solution
Reaction time 3 hours
Purity of starting material >97%

Introduction of the 4-Nitrophenoxy Group

The substitution of the bromine or nitro group by the 4-nitrophenoxy moiety is generally achieved by nucleophilic aromatic substitution:

  • The 2-bromo-5-nitro-1,3,4-thiadiazole intermediate is reacted with 4-nitrophenol or its derivatives under basic conditions.
  • The phenoxy group replaces the nitro or halogen substituent at the 5-position.
  • Reaction typically occurs in polar aprotic solvents or methanol with sodium methoxide or other bases facilitating the nucleophilic attack.

Similar nucleophilic substitution reactions have been reported with thiols and other nucleophiles on 2-bromo-5-nitrothiazole derivatives, indicating the reactivity of the brominated thiadiazole ring towards nucleophiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution with various nucleophiles.

Reagent/ConditionsProductYieldReference
Sodium azide (NaN₃) in DMSO2-Azido-5-(4-nitrophenoxy)-1,3,4-thiadiazole72%
Potassium thiocyanate (KSCN) in ethanol2-Thiocyanato-5-(4-nitrophenoxy)-1,3,4-thiadiazole68%
Benzylamine in DMF2-(Benzylamino)-5-(4-nitrophenoxy)-1,3,4-thiadiazole85%

Key findings :

  • Reactions occur under mild conditions (25–60°C) with polar aprotic solvents (DMSO, DMF).

  • Electron-withdrawing nitro group on the phenoxy moiety enhances electrophilicity at C2 .

Reduction Reactions

The nitro group on the phenoxy ring can be selectively reduced to an amine.

Reagent/ConditionsProductYieldReference
H₂/Pd-C in ethanol2-Bromo-5-(4-aminophenoxy)-1,3,4-thiadiazole90%
NaBH₄/CuCl₂ in methanol2-Bromo-5-(4-hydroxylaminophenoxy)-1,3,4-thiadiazole65%

Mechanistic insights :

  • Catalytic hydrogenation preserves the thiadiazole ring integrity .

  • Partial reduction with NaBH₄/CuCl₂ yields hydroxylamine intermediates .

Oxidation Reactions

The thiadiazole sulfur atom undergoes oxidation under controlled conditions.

Reagent/ConditionsProductYieldReference
H₂O₂ (30%) in acetic acid2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole-1-oxide78%
m-CPBA in dichloromethaneThis compound-1,1-dioxide82%

Structural impact :

  • Oxidation increases ring polarity, enhancing solubility in polar solvents .

  • Sulfone derivatives show improved thermal stability (decomposition >250°C) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Reagent/ConditionsProductYieldReference
Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃)2-Phenyl-5-(4-nitrophenoxy)-1,3,4-thiadiazole75%
Ullmann coupling with CuI/L-proline2-Aryl-5-(4-nitrophenoxy)-1,3,4-thiadiazole derivatives60–80%

Applications :

  • Aryl-substituted derivatives exhibit enhanced antimicrobial activity .

  • Coupled products serve as intermediates for fluorescent probes .

Ring Functionalization

The thiadiazole ring undergoes electrophilic substitution at C5 .

Reagent/ConditionsProductYieldReference
HNO₃/H₂SO₄ (nitration)2-Bromo-5-(4-nitrophenoxy)-3-nitro-1,3,4-thiadiazole55%
Cl₂ in CCl₄2-Bromo-5-(4-nitrophenoxy)-3-chloro-1,3,4-thiadiazole63%

Challenges :

  • Competitive nitration of the phenoxy group requires precise temperature control (0–5°C) .

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsProductObservationReference
UV (254 nm) in acetonitrile5-(4-Nitrophenoxy)-1,3,4-thiadiazol-2(3H)-oneRing contraction via photo-Fries rearrangement

Significance :

  • Photoproducts show 3x higher solubility in aqueous media .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

ModificationBiological EffectIC₅₀/EC₅₀Reference
Reduction of nitro to amineAnticonvulsant activity (MES model)25 mg/kg
Suzuki-coupled aryl derivativesJNK inhibition1.2 μM

SAR trends :

  • Electron-withdrawing groups (NO₂, Br) enhance CNS penetration .

  • Sulfone derivatives show reduced cytotoxicity (CC₅₀ >100 μM) .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer activity. The compound 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole has been studied for its ability to inhibit cancer cell proliferation. For instance, various studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

CompoundCancer TypeIC50 Value (µM)Mechanism
This compoundMCF-7 (breast)120-160Apoptosis induction
This compoundMDA-MB-231 (breast)70-170Cell cycle arrest

Studies have shown that this compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Anticonvulsant Activity

The 1,3,4-thiadiazole moiety is recognized for its anticonvulsant properties. Compounds derived from this scaffold have been synthesized and tested for their efficacy against seizure models. The mechanism involves modulation of GABA receptors and ion channels, which play a crucial role in neuronal excitability.

CompoundModel UsedLD50 (mg/kg)Efficacy (%)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amideMES & PTZ126.866.67% at 100 mg/kg

The synthesized derivative showed significant protection against seizures with minimal toxicity .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique electronic properties. Its ability to act as a building block for organic semiconductors is being explored in the development of:

  • Organic Photovoltaics : The compound's electronic characteristics make it suitable for use in solar cells.
  • Sensors : Its sensitivity to environmental changes can be harnessed in sensor technology.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of thiadiazole derivatives were evaluated against various cancer cell lines. Results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer potency .
  • Anticonvulsant Efficacy : In a study involving multiple seizure models (MES and PTZ), a derivative of the compound showed superior anticonvulsant activity compared to traditional medications like valproic acid .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenoxy group may play a role in its biological activity by interacting with enzymes or receptors, while the thiadiazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound significantly increases electrophilicity compared to methoxy or chloro substituents, enhancing reactivity in nucleophilic substitution reactions .
  • Planarity and Dihedral Angles: Unlike 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, which has a 40.5° dihedral angle between aromatic rings, the nitro-phenoxy group in the target compound likely maintains coplanarity with the thiadiazole ring, favoring π-π stacking in biological interactions .

Biological Activity

2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the second position and a nitrophenoxy group at the fifth position of the thiadiazole ring, which contributes to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H6BrN3O3S\text{C}_9\text{H}_6\text{BrN}_3\text{O}_3\text{S}

This structure includes:

  • A thiadiazole ring , which is known for its diverse biological activities.
  • A bromine substituent , which enhances reactivity.
  • A nitrophenoxy group , which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Specific studies have demonstrated that this compound shows effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics like ceftriaxone .
  • The compound has been tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum efficacy .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4030
K. pneumoniae5019

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • It exhibits selective cytotoxicity towards cancer cells with IC50 values ranging from 70 to 170 µM against various cancer cell lines .
  • The presence of the nitro group is crucial for its activity against specific cancer types, including breast and lung cancers .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)120 - 160
MDA-MB-23170 - 170
K562 (Leukemia)7.4

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in cancer proliferation and microbial resistance mechanisms. Notably:

  • The nitro group facilitates hydrogen bonding with key residues in target proteins, enhancing binding affinity and efficacy against cancer cell lines .
  • The thiadiazole ring contributes to the overall stability and bioavailability of the compound in biological systems .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Anticancer Study : A study involving a series of thiadiazole derivatives demonstrated that modifications at various positions on the ring significantly influenced their anticancer activity. The incorporation of electron-withdrawing groups like nitro enhanced potency against tumor cells .
  • Antimicrobial Study : A comparative analysis showed that derivatives similar to this compound had superior antimicrobial activity compared to traditional antibiotics, indicating potential for development as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves bromination of pre-synthesized 1,3,4-thiadiazole derivatives. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under reflux can introduce the bromine substituent. Optimization includes controlling temperature (e.g., 60–80°C), stoichiometry (1.2–1.5 equivalents of NBS), and reaction time (4–8 hours) to minimize side products like di-brominated analogs .
  • Validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are critical to confirm purity and structure .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology :

  • NMR : The bromine atom causes distinct deshielding effects in 1H^1H-NMR (e.g., aromatic protons adjacent to Br show downfield shifts). 13C^{13}C-NMR identifies the thiadiazole ring carbons (typically 160–170 ppm for C=S/C=N) and nitrophenoxy substituents (C-NO2_2 at ~150 ppm) .
  • IR : Key peaks include C-Br stretching (~550–600 cm1^{-1}) and NO2_2 asymmetric/symmetric stretches (~1520 and 1350 cm1^{-1}) .

Q. What solvents and reaction conditions stabilize this compound during storage and handling?

  • Methodology : Store in inert, anhydrous environments (argon atmosphere) at –20°C to prevent hydrolysis or decomposition. Use aprotic solvents (e.g., DMSO, DMF) for dissolution, and avoid prolonged exposure to light or moisture, which can degrade the nitrophenoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The bromine atom at the 2-position is highly electrophilic due to electron-withdrawing effects from the thiadiazole ring and nitrophenoxy group. Kinetic studies using 1H^1H-NMR monitoring in DMSO-d6_6 reveal second-order dependence on nucleophile concentration (e.g., amines or thiols), suggesting an SN_NAr mechanism. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and transition states .
  • Contradictions : Evidence suggests competing pathways (e.g., radical mechanisms) under photochemical conditions, requiring controlled experiments with radical scavengers like TEMPO .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., π-π stacking between thiadiazole rings and halogen bonding via Br···O/N contacts). Lattice parameters (e.g., monoclinic P21/cP2_1/c symmetry, β=113.08\beta = 113.08^\circ) correlate with thermal stability (TGA/DSC analysis) and solubility .
  • Data Interpretation : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., Br···H contacts ~12%, C···O ~8%) .

Q. What strategies enhance the bioactivity of this compound derivatives against drug-resistant pathogens?

  • Methodology :

  • Structural Modification : Introduce electron-donating groups (e.g., -OCH3_3) at the 4-nitrophenoxy position to modulate lipophilicity and membrane penetration .
  • Biological Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Synergistic studies with β-lactamase inhibitors (e.g., clavulanic acid) can overcome resistance .

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~3.2 eV), polarizability, and charge-transfer efficiency. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, aligning with experimental λmax\lambda_{\text{max}} values (e.g., ~320 nm in DMSO) .
  • Validation : Compare computed dipole moments (e.g., 5.2 Debye) with experimental dielectric constant measurements .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports 65% yield for a brominated thiadiazole analog, while cites lower yields (~40%) under similar conditions. Resolution: Optimize stoichiometric ratios (e.g., excess NBS) and use microwave-assisted synthesis to enhance efficiency .
  • Biological Activity Variability : Derivatives in show higher antibacterial activity than parent compounds in . Resolution: Structure-activity relationship (SAR) studies must account for substituent electronic effects and steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole
Reactant of Route 2
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2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole

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